N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS: 299954-16-8) is systematically named according to IUPAC guidelines. Its molecular formula is C₁₇H₁₂ClF₃N₂O₂S , with a molecular weight of 400.80 g/mol . The structure features:
- A 1,4-benzothiazine core substituted with a trifluoromethyl group at position 6.
- A 3-oxo moiety in the dihydrothiazine ring.
- An acetamide side chain linked to the 2-position of the benzothiazine, with an N-(2-chlorophenyl) substituent.
Table 1: Key Chemical Identifiers
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 299954-16-8 | |
| Molecular Formula | C₁₇H₁₂ClF₃N₂O₂S | |
| Exact Mass | 400.0260 Da | |
| SMILES Notation | C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Cl |
X-ray Crystallographic Analysis of Molecular Configuration
Single-crystal X-ray diffraction (SC-XRD) studies reveal the planar benzothiazine core and non-coplanar acetamide side chain . Key structural features include:
- Bond Lengths:
- Dihedral Angles:
- Intermolecular Interactions:
Figure 1: Molecular packing diagram derived from SC-XRD, highlighting hydrogen bonding (dashed lines) and π-π stacking interactions.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR spectra (DMSO-d₆) confirm the compound’s dynamic behavior in solution:
- ¹H NMR (400 MHz):
- ¹³C NMR (101 MHz):
Table 2: Key NMR Assignments
| Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 10.57 | NH (amide) | Singlet |
| 7.78–6.87 | Aromatic protons | Multiplet |
| 4.34 | CH₂ (methylene linker) | Doublet |
Vibrational Spectral Signatures from FT-IR and Raman Studies
FT-IR and Raman spectra highlight functional group vibrations:
- FT-IR (KBr, cm⁻¹):
- Raman (cm⁻¹):
Figure 2: Overlay of experimental (red) and computed (blue) FT-IR spectra, showing strong agreement for carbonyl and C-F vibrations.
Electronic Structure Analysis through UV-Vis Absorption Spectroscopy
UV-Vis spectra (MeOH, λmax = 278 nm) indicate π→π transitions in the benzothiazine core and n→π transitions from the acetamide group. Time-dependent DFT calculations correlate with experimental data, showing:
- HOMO-LUMO Gap: 4.12 eV, indicating moderate electronic delocalization.
- Electron-Withdrawing Effects: The trifluoromethyl group reduces electron density at the benzothiazine 6-position, confirmed by NBO analysis.
Table 3: Electronic Transition Parameters
| Transition Type | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Orbital Contribution |
|---|---|---|---|
| π→π* | 278 | 12,400 | HOMO→LUMO (78%) |
| n→π* | 320 | 3,200 | Non-bonding→LUMO (22%) |
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2S/c18-10-3-1-2-4-11(10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)5-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJREOUNBUMHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound belonging to the benzothiazine class, characterized by its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClF3N2O2S, with a molecular weight of 360.80 g/mol. The compound features a chlorophenyl group and a trifluoromethyl substituent, which contribute to its unique properties and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that highlight its complexity. These methods often include various chemical reactions to introduce the necessary functional groups while maintaining the integrity of the benzothiazine scaffold.
Research indicates that this compound exhibits potential inhibitory effects on various enzymes and biological targets. Notably:
- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory properties .
- Lipoxygenase (LOX) Activity : It also exhibits inhibitory effects on lipoxygenases (LOX), which are implicated in the metabolism of arachidonic acid and inflammation .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results indicate moderate cytotoxic effects, suggesting that the compound may have potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds reveals variations in biological activity based on substituent modifications. The following table summarizes key differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin-2-yl]acetamide | C15H14ClF3N2O2S | Different halogen position; potential variations in biological activity |
| N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-benzothiazin]acetamide | C15H14F3N3O2S | Cyanophenyl group instead of chlorophenyl; may exhibit different reactivity |
| 3-Oxo-N-(phenyl)-6-(trifluoromethyl)-3,4-dihydrobenzothiazine | C14H11F3N2OS | Lacks acetamide functionality; different pharmacological profile |
This comparison highlights how variations in substituents can significantly influence pharmacological properties and applications.
Case Studies and Research Findings
Recent studies have explored the biological activity of benzothiazine derivatives, emphasizing their role in drug discovery. For instance:
- Inhibitory Effects : A study demonstrated that certain benzothiazine derivatives exhibited significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs .
- Antioxidant Properties : Some derivatives were evaluated for their antioxidant potential, suggesting a protective role against oxidative stress-related diseases .
Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds can inhibit the growth of various bacteria and fungi.
Case Study:
A study evaluating the antimicrobial activity of similar benzothiazine derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide has been investigated for its potential as an anticancer agent. Its structural features suggest it could interact with various biological targets involved in cancer progression.
Case Study:
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases, leading to programmed cell death.
Anti-inflammatory Properties
The compound may also serve as a potential anti-inflammatory agent. Research into related compounds suggests that they can inhibit pro-inflammatory mediators and pathways.
Case Study:
A molecular docking study indicated that this compound could effectively bind to the active site of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In vitro assays confirmed its ability to reduce inflammatory cytokine production in activated macrophages.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzothiazine ring can significantly influence its biological activity.
Data Table: SAR Insights
| Substituent | Activity Level |
|---|---|
| -Cl (Chlorine) | Moderate Anticancer Activity |
| -CF₃ (Trifluoromethyl) | Enhanced Anti-inflammatory Activity |
| -OCH₃ (Methoxy) | Increased Antimicrobial Activity |
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and benzothiazine core. Key comparisons are summarized below:
Table 1: Structural Comparison of Analogs
Key Observations:
- Substituent Position Effects: The target compound’s 2-chlorophenyl group contrasts with analogs bearing substituents at meta (3-chloro-4-methoxyphenyl in ) or para positions. QSAR studies on 1,4-benzothiazines () suggest that bulky substituents at para or meta positions enhance antifungal activity, implying that the ortho-chloro substituent may reduce steric bulk and alter binding interactions .
- Trifluoromethyl Influence: The 6-(trifluoromethyl) group on the benzothiazine core is conserved across all analogs, likely enhancing metabolic stability and lipophilicity due to the electron-withdrawing nature of CF₃ .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Target Compound (Estimated) | 431985-56-7 |
|---|---|---|
| Density (g/cm³) | ~1.3 | 1.313±0.06 |
| Boiling Point (°C) | ~590–600 | 597.4±50.0 |
| pKa | ~12.0 | 11.80±0.40 |
Discussion:
- The ortho-chloro substituent may slightly reduce solubility compared to analogs with alkoxy groups (e.g., 2-butoxyphenyl in ), which increase hydrophilicity.
- The high predicted boiling points (~590–600°C) across analogs reflect strong intermolecular interactions from polar functional groups (amide, CF₃) .
Preparation Methods
Core Benzothiazinone Formation
The benzothiazinone scaffold is synthesized via cyclization of 2-aminobenzenethiols with α,β-unsaturated carbonyl compounds. For the 6-trifluoromethyl variant, 4-trifluoromethyl-2-nitrobenzenethiol undergoes reduction followed by condensation with ethyl acetoacetate under acidic conditions.
Key reaction conditions :
-
Solvent : Ethanol (25 mL per 1 g precursor)
-
Temperature : 60–70°C (water bath)
-
Catalyst : p-Toluenesulfonic acid (0.1 equiv)
Structural validation :
Acetamide Side-Chain Installation
The acetamide moiety is introduced via nucleophilic acyl substitution . The benzothiazinone intermediate reacts with 2-chloro-N-(2-chlorophenyl)acetamide in the presence of K₂CO₃.
Optimized parameters :
-
Molar ratio : 1:1.2 (benzothiazinone:acetamide chloride)
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : DMF, 80°C, 12 hrs
-
Yield : 58–63%
Modern Catalytic Approaches
Palladium-Mediated Cross-Coupling
Recent patents describe Suzuki-Miyaura coupling to install the 2-chlorophenyl group post-cyclization. A brominated benzothiazinone precursor reacts with 2-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis.
Protocol :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 100°C, microwave, 30 min |
| Yield | 74% |
Advantages :
Continuous Flow Synthesis
Industrial-scale production employs microreactor systems to enhance reaction control:
Process flow :
-
Step 1 : Benzothiazinone formation (residence time: 8 min)
-
Step 2 : Acetamide coupling (residence time: 12 min)
-
Step 3 : Trifluoromethyl group stabilization (TFA quench)
Outcomes :
-
Purity : >99% (HPLC)
-
Throughput : 1.2 kg/day per reactor module
Critical Comparative Analysis
Yield and Scalability
| Method | Laboratory Yield | Industrial Scalability | Cost (USD/g) |
|---|---|---|---|
| Traditional | 63% | Limited | 420 |
| Catalytic Cross-Coupling | 74% | Moderate | 380 |
| Continuous Flow | 82% | High | 290 |
Trade-offs : Flow chemistry reduces manual handling but requires upfront capital investment.
Impurity Profiles
Major byproducts include:
-
Des-trifluoromethyl analog (5–7% in batch reactions)
-
N-Acetyl over-alkylation products (3–4% without microwave control)
Mitigation strategies :
-
Chromatography : Silica gel (hexane:EtOAc 3:1) for des-CF₃ removal
-
Crystallization : Ethanol/water (7:3) recrystallization reduces acetylated impurities
Industrial-Scale Optimization
Solvent Recycling Systems
Closed-loop ethanol recovery achieves 92% solvent reuse, cutting raw material costs by 34%.
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.5% | HPLC (C18, 254 nm) |
| Residual Solvents | <50 ppm DMF | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Batch release criteria : Full compliance with ICH Q3D guidelines.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies use Ir(ppy)₃ to mediate C–S bond formation at ambient temperature:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
